molecular formula C12H29N7O B1241923 sftx-3.3

sftx-3.3

Número de catálogo: B1241923
Peso molecular: 287.41 g/mol
Clave InChI: CHIHEOCAOMXRKN-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

sFTX-3.3 is a synthetic polyamine compound known for its role as a calcium channel antagonist. It specifically targets P-type and N-type calcium channels, with inhibitory concentration (IC50) values of approximately 0.24 millimolar and 0.70 millimolar, respectively . This compound is utilized primarily in scientific research to study calcium channel functions and their implications in various physiological and pathological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sFTX-3.3 involves the use of polyamine precursors. The synthetic route typically includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistency and quality of the final product.

Análisis De Reacciones Químicas

a) Interaction with Calcium Channels

sFTX-3.3 binds to voltage-gated calcium channels via electrostatic interactions between its polyamine backbone and channel pore residues. The reaction kinetics are governed by:

Binding affinity1IC50where IC50=0.24mM P type ,0.70mM N type [4]\text{Binding affinity}\propto \frac{1}{\text{IC}_{50}}\quad \text{where IC}_{50}=0.24\,\text{mM P type },\,0.70\,\text{mM N type }[4]

b) pH-Dependent Reactivity

The protonation state of this compound’s amine groups modulates its inhibitory effects. At physiological pH (~7.4), tertiary amines remain unprotonated, enhancing membrane permeability .

c) Redox Interactions

This compound reduces oxidative stress in neuronal cells by scavenging superoxide radicals:

sFTX 3 3+O2Oxidized sFTX 3 3+H2O2[9]\text{sFTX 3 3}+\text{O}_2^-\rightarrow \text{Oxidized sFTX 3 3}+\text{H}_2\text{O}_2[9]

a) Calcium Channel Inhibition

Channel TypeIC₅₀ (mM)Mechanism
P-type 0.24Blocks pore via polyamine coordination
N-type 0.70Competes with endogenous polyamines

b) Neuroprotective Effects

This compound reduces NMDA-induced excitotoxicity by 60% and AMPA/kainate-induced cell death by 45% in hippocampal neurons .

Comparative Analysis

CompoundTarget SpecificityIC₅₀ (P-type)Key Difference
This compound P/N-type0.24 mMSynthetic amide backbone
FTX-3.3 Broad-spectrum0.10 mMLacks amide group; natural toxin
ω-Conotoxin N-type0.02 nMPeptide-based; higher affinity

Experimental Findings

  • Delayed neuroprotection : this compound retains 40% efficacy even when administered 60 minutes post-ischemia .

  • Synaptic transmission : Unlike glutamate antagonists, this compound (300 µM) does not suppress evoked responses in acute hippocampal slices .

Aplicaciones Científicas De Investigación

Neuroscience Studies

sFTX-3.3 has been primarily utilized in neuroscience to investigate calcium signaling in neurons. Its ability to selectively block P-type calcium channels allows researchers to study the role of these channels in neurotransmitter release and synaptic transmission.

Case Study: Calcium Channel Blockade

Research demonstrated that this compound effectively inhibits P-type calcium currents in Xenopus oocytes, showcasing its potential for dissecting the contributions of different calcium channels in neuronal excitability and synaptic plasticity .

Pharmacological Research

The compound is instrumental in pharmacological studies aimed at developing new therapeutic agents targeting calcium channels. By understanding how this compound interacts with these channels, scientists can design more effective drugs for conditions related to calcium channel dysfunction, such as epilepsy and chronic pain.

Case Study: Drug Development

Studies have shown that this compound can serve as a lead compound for creating novel calcium channel blockers that may have fewer side effects compared to existing medications .

Toxicology and Venom Research

This compound is also used to explore the mechanisms of action of spider venoms and their potential applications in medicine. The study of this toxin can provide insights into how natural toxins can be harnessed for therapeutic purposes.

Case Study: Venom Mechanisms

Investigations into the molecular structure and function of this compound have revealed critical interactions with calcium channels that could inform the development of new analgesics or anesthetics derived from venom components .

Comparative Efficacy

The following table summarizes the efficacy of this compound against various calcium channel types:

Calcium Channel TypeIC50 (mM)Notes
P-type~0.24Strong inhibition observed
N-type~0.7Moderate inhibition
L-type~0.7Moderate inhibition

This data indicates that this compound is particularly effective against P-type calcium channels, which are crucial for neurotransmitter release at synapses.

Mecanismo De Acción

sFTX-3.3 exerts its effects by binding to and inhibiting P-type and N-type calcium channels. This inhibition reduces the influx of calcium ions into cells, which in turn affects various cellular processes such as neurotransmitter release and muscle contraction. The molecular targets of this compound include the alpha subunits of the calcium channels, and the pathways involved are primarily related to calcium signaling .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness of sFTX-3.3

This compound is unique due to its high specificity for P-type and N-type calcium channels and its relatively low IC50 values, making it a potent inhibitor. This specificity and potency make it a valuable tool in research focused on calcium channel functions and related therapeutic applications .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of sFTX-3.3, and how can its calcium channel antagonism be experimentally validated?

this compound inhibits P-type and N-type calcium channels with IC50 values of 0.24 mM and 0.70 mM, respectively . To validate these effects:

  • Use in vitro electrophysiological assays (e.g., patch-clamp recordings) on isolated neuronal cells.
  • Compare dose-response curves with control compounds (e.g., ω-agatoxin for P-type channels).
  • Validate purity via HPLC and mass spectrometry to ensure biological activity correlates with chemical integrity .

Q. How should researchers design experiments to test this compound’s specificity across calcium channel subtypes?

  • Hypothesis-driven approach : Formulate whether this compound selectively targets P/N-type channels over L- or T-type variants.
  • Methodology :

  • Use heterologous expression systems (e.g., HEK293 cells transfected with specific channel subtypes).
  • Include positive/negative controls (e.g., nifedipine for L-type channels).
  • Apply statistical power analysis to determine sample size .
    • Data collection : Record current amplitudes pre/post compound application.

Q. What are the best practices for handling contradictory data in this compound efficacy studies?

  • Root-cause analysis : Check for batch-to-batch variability in compound synthesis or differences in cell line viability.
  • Replication : Repeat experiments across independent labs using standardized protocols .
  • Statistical reconciliation : Apply mixed-effects models to account for variability in experimental conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s reported IC50 values across studies?

  • Meta-analysis : Compile data from multiple studies (e.g., via systematic reviews) to identify trends or outliers.
  • Methodological audit : Compare assay conditions (e.g., temperature, buffer composition) that may alter channel kinetics .
  • Cross-validation : Use orthogonal methods (e.g., fluorescence-based calcium imaging) to confirm electrophysiological findings .

Q. What strategies are effective for studying this compound’s synergistic effects with other neuroactive compounds?

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism/antagonism.
  • Experimental design :

ParameterExample
ConcentrationsThis compound (0.1–1 mM) + ω-conotoxin (10–100 nM)
AssayDual-channel patch-clamp or calcium flux assays
ControlsSingle-agent and vehicle groups
  • Data interpretation : Apply isobolograms to visualize interactions .

Q. How can computational modeling enhance the study of this compound’s binding kinetics?

  • Molecular docking : Simulate this compound’s interaction with calcium channel α-subunits (e.g., Cav2.1 for P-type).
  • Kinetic modeling : Use software like NEURON to predict on/off rates and steady-state block .
  • Validation : Compare in silico predictions with experimental IC50 shifts under varying voltage protocols .

Q. Methodological and Ethical Considerations

Q. What protocols ensure data integrity in this compound research?

  • Blinding : Assign compound labels randomly to avoid observer bias.
  • Pre-registration : Document hypotheses and analysis plans on platforms like Open Science Framework.
  • Data transparency : Share raw electrophysiological traces and purity certificates in supplementary materials .

Q. How should researchers address ethical concerns in animal studies involving this compound?

  • Follow ARRIVE guidelines for reporting in vivo experiments.
  • Minimize sample size via power analysis while maintaining statistical rigor.
  • Include ethical approval identifiers in publications (e.g., Institutional Animal Care and Use Committee protocols) .

Q. Tables for Experimental Reference

Table 1 : Key Parameters for this compound Assays

ParameterP-type ChannelsN-type Channels
IC500.24 mM 0.70 mM
Assay TypePatch-clampCalcium imaging
Control Compoundω-agatoxinω-conotoxin GVIA

Table 2 : Common Pitfalls in this compound Studies

IssueSolution
Batch variabilityUse NMR/HPLC to verify purity
Low signal-to-noiseOptimize cell density and recording conditions
Contradictory IC50Standardize buffer pH and temperature

Propiedades

Fórmula molecular

C12H29N7O

Peso molecular

287.41 g/mol

Nombre IUPAC

(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C12H29N7O/c13-5-2-6-17-7-3-9-18-11(20)10(14)4-1-8-19-12(15)16/h10,17H,1-9,13-14H2,(H,18,20)(H4,15,16,19)/t10-/m0/s1

Clave InChI

CHIHEOCAOMXRKN-JTQLQIEISA-N

SMILES isomérico

C(C[C@@H](C(=O)NCCCNCCCN)N)CN=C(N)N

SMILES canónico

C(CC(C(=O)NCCCNCCCN)N)CN=C(N)N

Sinónimos

polyamine sFTX-3.3
sFTX 3.3
sFTX-3.3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.